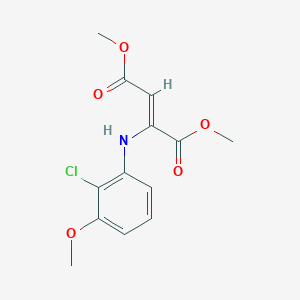![molecular formula C12H15BrN2O B1518711 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile CAS No. 1049606-74-7](/img/structure/B1518711.png)
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile
Descripción general
Descripción
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile (BDPMAH) is a compound of interest in scientific research due to its potential applications in a variety of areas. It is a derivative of the amine group and has been studied in the fields of organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Synthesis and Antioxidant Activity : A study involved the reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate to synthesize derivatives that exhibit significant inhibitory activity on superoxide generation in mitochondria, highlighting potential applications in antioxidant therapy (Kushnir et al., 2015).
Triorganotin Bromides Synthesis : Research on the synthesis of diorganotin bromides related to the chemical structure of interest has provided insights into their solubility and potential uses in creating materials with specific solubility properties (Koten et al., 1978).
Pharmacological Applications
Antiviral Activity : Arbidol, a compound structurally similar to the subject of inquiry, showcases broad-spectrum antiviral properties, inhibiting viral fusion and entry into cells, which could guide the development of new antiviral agents (Boriskin et al., 2008).
Material Science Applications
Fluorescent Polymers : Initiators related to the compound of interest have been used in the synthesis of fluorescent polymers via atom transfer radical polymerization (ATRP), indicating potential applications in the development of new fluorescent materials for sensors and imaging technologies (Zhou et al., 2014).
Analytical Chemistry Applications
Demethylation Studies : The compound bromophos, which shares functional groups with the chemical , has been studied for its demethylation by a glutathione-dependent liver enzyme, contributing to our understanding of pesticide metabolism and potentially informing analytical methods for pesticide detection and degradation analysis (Stenersen, 1969).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,9,12,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBGQMITZZSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C#N)C(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








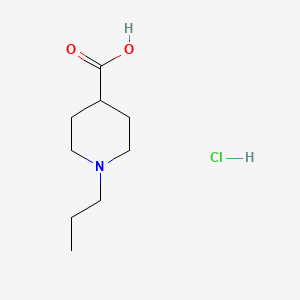
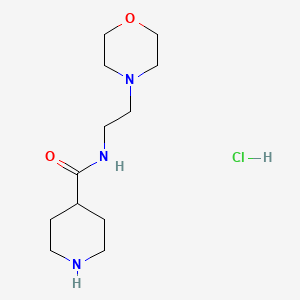
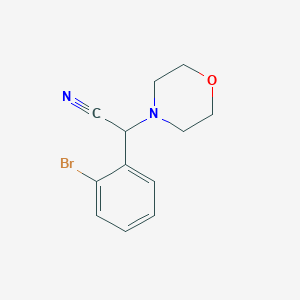


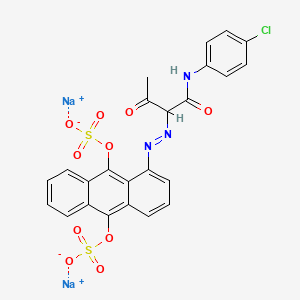

![[(1E)-1-Methoxy-2-nitrovinyl]methylamine](/img/structure/B1518651.png)
